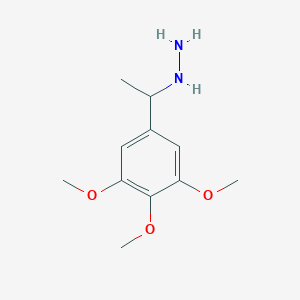

1-(3,4,5-Trimethoxyphenyl)ethylhydrazine

Description

1-(3,4,5-Trimethoxyphenyl)ethylhydrazine is a hydrazine derivative featuring a 3,4,5-trimethoxyphenyl group attached to an ethylhydrazine backbone. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules such as combretastatin analogs and microtubule-targeting agents . The trimethoxyphenyl moiety is known to enhance lipophilicity and binding affinity to biological targets, particularly in anticancer and antimicrobial applications . Synthesis typically involves condensation reactions between 3,4,5-trimethoxyacetophenone derivatives and hydrazine or substituted hydrazides under reflux conditions in ethanol .

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-7(13-12)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-7,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFPMGKPLCDDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)OC)OC)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: Industrial production of 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of new compounds with diverse functional groups .

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)ethylhydrazine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Medicine: Research explores its potential therapeutic applications, such as in the treatment of cancer, infections, and inflammatory diseases.

Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)ethylhydrazine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects. The compound may also modulate signaling pathways, such as the extracellular signal-regulated kinase pathway, contributing to its pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine/Hydrazide Derivatives

Key Compounds :

- 4-Methyl-N'-[1-(3,4,5-Trimethoxyphenyl)ethylidene]-benzenesulfonohydrazide (): Synthesized via condensation of 3,4,5-trimethoxyacetophenone with p-toluenesulfonyl hydrazide.

- (Z)-3,4-Dimethoxy-N-(3-oxo-3-(2-phenylhydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (): Incorporates a phenylhydrazine group, enhancing π-π stacking interactions in cancer cell targets. Demonstrates improved solubility compared to non-hydrazine analogs .

- N′-[(E)-1-(3-Methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Combines triazole and hydrazide functionalities, showing dual antimicrobial and antioxidant activities due to the electron-rich trimethoxyphenyl group .

Activity Comparison :

Triazole and Oxazolone Derivatives

Key Compounds :

- 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (): Exhibits potent antiproliferative activity (IC₅₀: 0.8 µM against MCF-7 cells) via stabilization of the colchicine-binding site in tubulin .

- 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Shows broad-spectrum antimicrobial activity (Gram-positive bacteria: MIC 4 µg/mL) attributed to the triazole-thione and trimethoxyphenyl synergy .

Structural Insights :

- Oxazolone derivatives exhibit rigid planar structures, favoring intercalation with DNA or tubulin.

- Triazole-thione derivatives leverage sulfur atoms for enhanced redox activity, useful in antioxidant applications .

Pyrazoline and Piperazine Derivatives

Key Compounds :

- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (): Pyrazoline core with methoxyphenyl substituents shows moderate anticancer activity (IC₅₀: 12 µM) but lower potency than trimethoxyphenyl analogs due to reduced lipophilicity .

- 1-[(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl]piperidine (): Piperidine-linked trimethoxyphenyl derivatives display anti-mitotic activity (IC₅₀: 1.2 µM) by disrupting microtubule dynamics .

Research Findings and Trends

- Anticancer Activity: Trimethoxyphenyl derivatives consistently outperform mono- or dimethoxy analogs in tubulin inhibition due to enhanced hydrophobic interactions .

- Antimicrobial Potency : Sulfur-containing derivatives (e.g., triazole-thiones) show superior activity against resistant strains, with trimethoxyphenyl groups contributing to membrane disruption .

- Synthetic Flexibility : Hydrazine-based frameworks allow modular substitution, enabling tuning of solubility and target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.